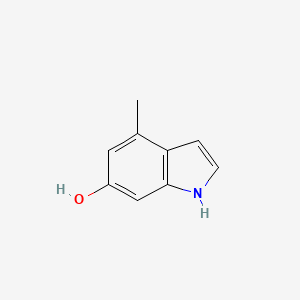

4-methyl-1H-indol-6-ol

Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Drug Discovery

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and drug discovery. bohrium.comresearchgate.net Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the development of new therapeutic agents. bohrium.comtandfonline.com Indole derivatives are found in numerous natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and various alkaloids with potent pharmacological activities. bohrium.comwikipedia.org

The versatility of the indole ring allows for the synthesis of large and diverse chemical libraries, which are crucial for screening against various receptors and enzymes. researchgate.netbohrium.com This structural adaptability has led to the discovery and development of indole-based drugs with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive agents. researchgate.netmdpi.comnih.gov The ability to modify the indole core at multiple positions enables chemists to fine-tune the pharmacological properties of the resulting compounds, optimizing their efficacy and selectivity. mdpi.comnih.gov Consequently, the indole scaffold continues to be a focal point of intensive research in the quest for novel and more effective medicines. bohrium.comresearchgate.net

Historical Context and Evolution of Indole Research

The history of indole chemistry is intrinsically linked to the study of the natural dye indigo. wikipedia.orgpcbiochemres.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole, a derivative of indigo. wikipedia.orgpcbiochemres.com He later proposed the correct formula for indole in 1869. wikipedia.org The late 19th and early 20th centuries saw significant advancements in synthetic methodologies, most notably the development of the Fischer indole synthesis in 1883, which remains a widely used method for constructing the indole ring system. creative-proteomics.comirjmets.com

Initial interest in indoles was primarily due to their role as precursors to dyes. wikipedia.org However, the discovery in the 1930s that the indole nucleus is a fundamental component of many important alkaloids, such as tryptophan and auxins, sparked a new wave of research into its biological significance. wikipedia.orgpcbiochemres.com This led to the identification of indole derivatives as crucial molecules in various physiological processes, including neurotransmission and plant growth regulation. bohrium.comwikipedia.org Over the decades, research has expanded to explore the therapeutic potential of synthetic indole derivatives, leading to the development of numerous drugs for a wide array of diseases. tandfonline.commdpi.com The continuous evolution of synthetic techniques and a deeper understanding of the biological roles of indoles ensure that this field remains an active and promising area of scientific investigation. tandfonline.com

Overview of 4-Methyl-1H-indol-6-ol as a Focus Compound within Indole Research

Within the vast landscape of indole research, this compound has emerged as a compound of interest due to its specific substitution pattern, which can influence its biological activity. The presence of a methyl group at the 4-position and a hydroxyl group at the 6-position of the indole ring distinguishes it from other indole derivatives and suggests potential for unique interactions with biological targets.

While not as extensively studied as some other indole derivatives, this compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules. Its structural features, particularly the hydroxyl group, offer a site for further chemical modification, allowing for the creation of new derivatives with potentially enhanced pharmacological properties. Research into compounds like this compound is crucial for expanding the chemical space of indole derivatives and exploring new structure-activity relationships that could lead to the development of novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-4-7(11)5-9-8(6)2-3-10-9/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFUTCMHTCJGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646478 | |

| Record name | 4-Methyl-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-30-2 | |

| Record name | 4-Methyl-1H-indol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing of 4 Methyl 1h Indol 6 Ol

Established Synthetic Routes

One of the most common and historically significant methods for synthesizing indole (B1671886) derivatives is the Fischer indole synthesis . smolecule.com This method can be adapted for the synthesis of this compound. Another notable method is the reductive cyclization of ortho-phenylenediamines. smolecule.com More recent developments have explored catalyst-free synthesis methods, such as the condensation of carboxymethyl cyclohexadienones with amines, to produce 6-hydroxy indoles. acs.org

Common Starting Materials and Reagents

The specific starting materials and reagents depend on the chosen synthetic route. For instance, a modified Fischer indole synthesis might involve the reaction of a suitably substituted phenylhydrazine (B124118) with a ketone or aldehyde. smolecule.com The synthesis of a related compound, 4-(3-methyl-1H-indol-2-yl)phenylmethanone, utilized 1-(4-benzoylphenyl)propan-1-one and phenylhydrazine, followed by cyclization with boron trifluoride ethyl etherate. orientjchem.org

Purification and Characterization Methods

After synthesis, this compound must be purified and its structure confirmed. Common purification techniques include column chromatography. The characterization of the purified compound is typically achieved using a combination of spectroscopic methods. These include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to determine the arrangement of atoms. acs.org

Infrared (IR) spectroscopy to identify functional groups. acs.org

Mass Spectrometry (MS) to confirm the molecular weight and formula. acs.org

Role in Biochemical Pathways and Mechanisms of Action

Known Biological Targets

While specific targets of this compound are not extensively documented, indole (B1671886) derivatives as a class are known to interact with a wide array of biological targets. These include various receptors and enzymes. tandfonline.com Some indole compounds are known to inhibit kinases, which are enzymes involved in cell signaling and proliferation. smolecule.com

Interaction with Enzymes and Receptors

The structural features of this compound, particularly the hydroxyl group, suggest the potential for forming hydrogen bonds with biological macromolecules like enzymes and receptors. smolecule.com This interaction is a key determinant of the biological activity of many indole derivatives. For example, some indole-based compounds act as inhibitors of enzymes like α-Amylase. tandfonline.com

Influence on Cellular Signaling Pathways

By interacting with key enzymes and receptors, indole derivatives can modulate various cellular signaling pathways. For instance, some indole compounds have been shown to influence pathways related to inflammation and cell proliferation. mdpi.com The specific effects of this compound on cellular signaling would require further investigation but could be inferred from the activities of structurally similar indole derivatives.

Applications in Scientific Research

Use as a Chemical Probe or Tool Compound

This compound can be utilized as a research tool to investigate indole-related biochemical pathways and interactions within biological systems. smolecule.com Its defined structure allows researchers to study the specific contributions of the methyl and hydroxyl groups to binding and activity at various biological targets.

Role as a Synthetic Building Block in Medicinal Chemistry

A primary application of this compound is as a synthetic intermediate or building block for the creation of more complex and potentially more potent molecules. smolecule.com The hydroxyl group provides a convenient handle for further chemical modifications, enabling the synthesis of a diverse library of derivatives for screening in drug discovery programs. For example, it can be a precursor for compounds with potential anti-inflammatory or anticancer activities. smolecule.comresearchgate.net

Application in Material Science or Other Fields

While the primary research focus for indole (B1671886) derivatives is in medicinal chemistry, their unique electronic and photophysical properties can also lead to applications in material science. The indole scaffold can be incorporated into organic materials for electronics or as fluorescent probes. However, specific applications of this compound in these areas are not widely reported and represent an area for potential future exploration.

Analytical Techniques for Characterization

Spectroscopic Methods (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are crucial for elucidating the precise structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms. acs.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the hydroxyl group and the N-H stretch of the indole (B1671886) ring. acs.org

UV-Visible (UV-Vis) Spectroscopy : This technique can provide information about the electronic transitions within the molecule and is often used to determine the concentration of the compound in solution.

Chromatographic Techniques (HPLC, GC-MS)

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for separating this compound from impurities and for quantifying its purity. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for both the identification and quantification of the compound, as well as the identification of any volatile impurities. acs.org

Recent and Ongoing Research

Recent Publications and Patents

Recent research on indole derivatives continues to uncover novel compounds with a wide range of biological activities. For instance, studies have reported the synthesis and evaluation of new indole derivatives as potential anti-inflammatory agents and for their activity against various cancer cell lines. researchgate.netijpsr.com Patents in this area often focus on novel indole-based compounds and their therapeutic applications.

Emerging Trends and Future Research Directions

Emerging trends in indole research include the development of more efficient and environmentally friendly synthetic methods, the use of computational modeling to predict the biological activity of new derivatives, and the exploration of indole compounds for new therapeutic targets. Future research on 4-methyl-1H-indol-6-ol could focus on a more detailed investigation of its biological properties, its potential as a lead compound for drug development, and its application in other scientific fields such as material science. The synthesis of novel derivatives from this compound and the evaluation of their structure-activity relationships will likely remain a key area of investigation. jmchemsci.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-methyl-1H-indol-6-ol, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves functionalization of the indole scaffold. For example, alkylation at the 4-position can be achieved using methyl iodide under basic conditions (e.g., NaH in DMF). Oxidation or hydroxylation at the 6-position may require regioselective reagents like potassium permanganate under controlled pH . Optimization includes solvent selection (e.g., PEG-400:DMF mixtures for improved solubility ) and catalyst screening (e.g., CuI for coupling reactions ). Monitoring reaction progress via TLC (e.g., 70:30 EtOAc:hexanes) ensures intermediate purity before final purification by column chromatography.

Q. How is the purity and structure of this compound validated in academic research?

- Answer : Analytical techniques include:

- 1H/13C NMR : To confirm substituent positions (e.g., methyl at C4 and hydroxyl at C6) and rule out regioisomers. DMSO-d6 is preferred for resolving hydroxyl proton signals .

- LC-QTOF/MS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+ peaks) and detects trace impurities .

- TLC and HPLC : For assessing purity (>95%) and monitoring degradation products during storage .

Q. What are the key stability considerations for handling this compound in laboratory settings?

- Answer : The compound is prone to oxidation due to the hydroxyl group. Stability can be enhanced by:

- Storing under inert gas (N2/Ar) at -20°C in amber vials.

- Avoiding prolonged exposure to light or moisture .

- Using antioxidants (e.g., BHT) in solution phases. Degradation products (e.g., quinones) should be monitored via HPLC .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

- Answer : Discrepancies in X-ray diffraction data (e.g., bond lengths or angles) may arise from crystal packing effects or disorder. Use SHELX software for refinement :

- Test multiple refinement models (e.g., twin-law corrections for twinned crystals).

- Validate against spectroscopic data (NMR/IR) to confirm functional group geometry .

- Cross-reference with computational models (DFT) to assess electronic effects on molecular conformation .

Q. What strategies address contradictions in biological activity data for this compound analogs?

- Answer : Inconsistent bioactivity (e.g., variable IC50 values) may stem from:

- Metabolite interference : Use LC-MS to identify active metabolites (e.g., glucuronide conjugates ).

- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO <0.1% v/v).

- Epigenetic variability : Replicate studies across multiple cell batches and include positive controls (e.g., known indole-based inhibitors) .

Q. How can regioselective functionalization of this compound be achieved for SAR studies?

- Answer : To target specific positions (e.g., C2 or C7):

- Electrophilic substitution : Use directing groups (e.g., Boc protection at N1) to steer reactivity .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids at halogenated positions (e.g., C5 bromination via NBS) .

- Computational guidance : DFT calculations predict electron density hotspots for site-specific reactions .

Methodological Notes

- Data Validation : Always cross-check NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly when using human cell lines .

- Software Tools : SHELX (crystallography) and Gaussian (DFT) are critical for structural and mechanistic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.